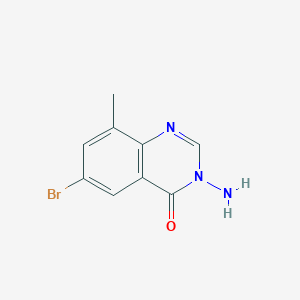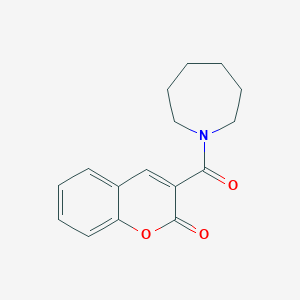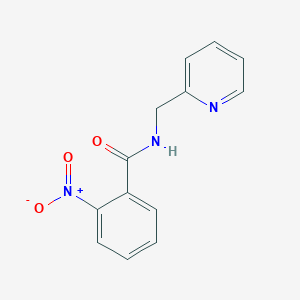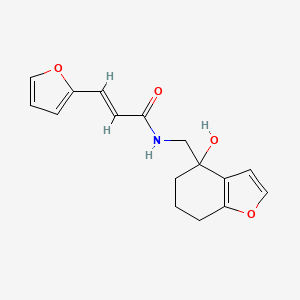
3-amino-6-bromo-8-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-bromo-8-methyl-4(3H)-quinazolinone is an organic compound belonging to the quinazolinone class of molecules. It is a heterocyclic compound composed of nitrogen, bromine, and methyl groups. Quinazolinones are known for their diverse biological activities, making them of great interest to scientists in the field of medicinal chemistry. This particular quinazolinone is of particular interest due to its unique structure and potential applications.
Applications De Recherche Scientifique
Green Synthesis and DNA Interaction
A study by Mikra et al. (2022) discusses the green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, a related compound, using microwave-assisted processes. This synthesis is notable for its eco-friendly approach. The study also explores the interaction of these compounds with DNA, indicating their potential in photo-chemo or photodynamic therapeutics, especially in the context of anticancer and antimicrobial activities (Mikra et al., 2022).
Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) developed a one-pot, three-component method for synthesizing various 4(3H)-quinazolinones, including 6-bromo variants, under microwave irradiation and solvent-free conditions. This method emphasizes the efficiency and environmental benefits of modern synthetic techniques (Mohammadi & Hossini, 2011).
Synthesis Variations and Antibacterial Properties
Badr et al. (1980) detailed the synthesis of various 6-bromo-4(3H)-quinazolinones, including modifications to create 4-quinazolinethiones. They also reported on the antibacterial efficiency of these compounds, highlighting their potential in antimicrobial applications (Badr, El-Sherief, & Mahmoud, 1980).
Biological Activity in Derivatives
Ammar et al. (2011) synthesized a novel 3-amino-4(3H)-quinazolinone and explored its derivatives for antimicrobial activities. This study illustrates the versatility of quinazolinone compounds in generating biologically active derivatives (Ammar et al., 2011).
Antiviral and Cytotoxic Activity
Dinakaran et al. (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones and tested their antiviral and cytotoxic activities. This research contributes to the understanding of the potential medical applications of quinazolinones in treating viral infections (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Lithiation and Electrophile Reactions
Smith et al. (1996) examined the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, a similar compound, and its reactions with various electrophiles. This study offers insights into the chemical manipulation of quinazolinones for potential applications in drug synthesis and medicinal chemistry (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Novel N-Glycosides Synthesis
Abdel-megeed et al. (2000) focused on synthesizing novel N-glycosides of quinazolinone derivatives, offering another avenue where these compounds can be utilized in medicinal chemistry (Abdel-megeed, El‐Hiti, Abdo, & Saleh, 2000).
Antimalarial and Antibacterial Applications
Meyyanathan et al. (2010) synthesized and screened 2-methyl-3H-quinazolinones, closely related to the compound , for antimalarial and antibacterial activities, demonstrating their potential in combating infectious diseases (Meyyanathan, Ramu, & Suresh, 2010).
Propriétés
IUPAC Name |
3-amino-6-bromo-8-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-6(10)3-7-8(5)12-4-13(11)9(7)14/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLOOMQBAFRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN(C2=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B3014042.png)

![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3014044.png)
![N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B3014045.png)



![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)
